N,N'-bis(4-acetylphenyl)pentanediamide
Description
N,N'-bis(4-acetylphenyl)pentanediamide is a diamide compound characterized by a pentanediamide backbone (-NH-C(O)-(CH₂)₃-C(O)-NH-) flanked by 4-acetylphenyl groups. This compound belongs to a broader class of bisaryldiamides studied for applications ranging from antimicrobial agents to cytotoxic therapeutics .
Properties
Molecular Formula |
C21H22N2O4 |
|---|---|
Molecular Weight |
366.4 g/mol |
IUPAC Name |
N,N//'-bis(4-acetylphenyl)pentanediamide |
InChI |
InChI=1S/C21H22N2O4/c1-14(24)16-6-10-18(11-7-16)22-20(26)4-3-5-21(27)23-19-12-8-17(9-13-19)15(2)25/h6-13H,3-5H2,1-2H3,(H,22,26)(H,23,27) |
InChI Key |
YTMVPNABAJKMFJ-UHFFFAOYSA-N |
SMILES |
CC(=O)C1=CC=C(C=C1)NC(=O)CCCC(=O)NC2=CC=C(C=C2)C(=O)C |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)NC(=O)CCCC(=O)NC2=CC=C(C=C2)C(=O)C |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural Comparison with Analogous Diamides
Chain Length Variations
The pentanediamide backbone distinguishes N,N'-bis(4-acetylphenyl)pentanediamide from shorter-chain analogs:
- Butanediamides (4 carbons): Intermediate flexibility between ethanediamides and pentanediamides; substituent effects dominate activity .
- Hexanediamides (6 carbons): Longer chains may enhance lipophilicity but reduce crystallinity compared to pentanediamides .
Substituent Effects on Phenyl Rings
Substituent identity critically impacts physicochemical and biological properties:
Physicochemical Properties
- Melting Points: Acetyl-substituted analogs are inferred to have high melting points (>250°C) based on structurally similar compounds (e.g., N,N'-bis(4-cyanophenyl)pentanediamide at 238–239°C) .
- Solubility : Acetyl groups improve aqueous solubility compared to hydrophobic substituents (e.g., methyl or bromo) but reduce lipid membrane permeability .
- Crystallinity : Pentanediamides generally exhibit higher crystallinity than hexanediamides due to optimal chain length for packing .
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